molecular formula C23H19BrF3N3OS B11540472 2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11540472
M. Wt: 522.4 g/mol
InChI Key: KHVHWVWYRALQAQ-UHFFFAOYSA-N
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Description

2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromothiophene moiety, a trifluoromethylphenyl group, and a hexahydroquinoline core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiophene groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Conversion of the carbonyl group to an alcohol.

    Substitution: Replacement of the bromine atom with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The presence of the trifluoromethyl group enhances its binding affinity and metabolic stability.

Medicine

Pharmaceutical research explores this compound for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The bromothiophene moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar structure but lacks the trifluoromethyl group.

    2-Amino-4-(5-chlorothiophen-2-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar structure but with a chlorine atom instead of bromine.

    2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-[2-(methyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar structure but with a methyl group instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group in 2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile enhances its chemical stability, lipophilicity, and binding affinity to biological targets, making it more effective in various applications compared to its analogs.

Properties

Molecular Formula

C23H19BrF3N3OS

Molecular Weight

522.4 g/mol

IUPAC Name

2-amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C23H19BrF3N3OS/c1-22(2)9-15-20(16(31)10-22)19(17-7-8-18(24)32-17)12(11-28)21(29)30(15)14-6-4-3-5-13(14)23(25,26)27/h3-8,19H,9-10,29H2,1-2H3

InChI Key

KHVHWVWYRALQAQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3C(F)(F)F)N)C#N)C4=CC=C(S4)Br)C(=O)C1)C

Origin of Product

United States

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